Vinaginsenoside R4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vinaginsenoside R4 is a minor ginsenoside isolated from the leaves of hydroponic Panax ginseng. It is a type of saponin, which are glycosides with a distinctive structure that includes a sugar moiety attached to a triterpene or steroid aglycone. This compound has shown potential in inhibiting melanin biosynthesis without cytotoxic effects, making it a promising candidate for skin whitening applications .
Mechanism of Action
Vinaginsenoside R4: A Comprehensive Review of Its Mechanism of Action
This compound, also known as Vina-ginsenosideR4, is a minor ginsenoside isolated from the leaves of hydroponic Panax ginseng . This compound has been found to exhibit several interesting biological activities, which we will explore in this article.
Target of Action
This compound primarily targets melanin biosynthesis . Melanin is a pigment responsible for the color of our skin, hair, and eyes. By interacting with this biosynthetic process, this compound can influence pigmentation.
Mode of Action
This compound interacts with its target by inhibiting the biosynthesis of melanin . This inhibition occurs without any cytotoxic effects on the melan-a cells , which are a type of melanocyte used for studies on melanin production.
Biochemical Pathways
It has been suggested that it may be involved in the pi3k/akt/gsk-3β signaling pathway . This pathway plays a crucial role in various cellular processes, including cell growth, proliferation, differentiation, and survival.
Pharmacokinetics
They may also be metabolized by intestinal microflora before absorption into the blood . Ginsenosides are typically cleared from the body rapidly .
Result of Action
The primary molecular effect of this compound is the inhibition of melanin biosynthesis . This results in a decrease in pigmentation. On a cellular level, this compound has been found to protect PC12 cells (a cell line derived from a pheochromocytoma of the rat adrenal medulla) against 6-hydroxydopamine-induced toxicity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the method of ginseng processing can affect the composition and pharmacological properties of ginsenosides . .
Biochemical Analysis
Biochemical Properties
Vinaginsenoside R4 has been found to interact with various biomolecules. It has an inhibitory effect on melanin biosynthesis, suggesting that it interacts with enzymes involved in this process
Cellular Effects
This compound has been shown to have effects on various types of cells. It has an inhibitory effect on melanin biosynthesis without any cytotoxic effects on melan-a cells . Furthermore, it enhances the depigmentation on the zebrafish , indicating its influence on cell function and cellular processes.
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules and potential enzyme inhibition or activation
Temporal Effects in Laboratory Settings
It has been observed that this compound has an inhibitory effect on melanin biosynthesis
Metabolic Pathways
It is known that the absorption and bioavailability of ginsenosides, such as this compound, mainly depend on an individual’s gastrointestinal bioconversion abilities
Preparation Methods
Vinaginsenoside R4 is typically isolated from the leaves of hydroponically grown Panax ginseng. The isolation process involves several steps, including extraction, purification, and identification using spectroscopic methods such as fast atom bombardment mass spectroscopy (FAB-MS), 1D-nuclear magnetic resonance (NMR), 2D-NMR, and infrared (IR) spectroscopy
Chemical Reactions Analysis
Vinaginsenoside R4 undergoes various chemical reactions, including hydrolysis, hydration addition reactions, and dehydration. These reactions can lead to the formation of different ginsenosides and related compounds. For example, alkaline conditions can produce compounds such as Rh16, Rh3, Rh1, F4, and Rk1 through hydrolysis and dehydration . Common reagents used in these reactions include acids, bases, and enzymes that facilitate the breakdown and transformation of the ginsenoside structure.
Scientific Research Applications
Vinaginsenoside R4 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In biomedical research, it has been studied for its potential as a skin whitening agent due to its inhibitory effects on melanin biosynthesis . Additionally, this compound has shown neuroprotective effects by alleviating 6-hydroxydopamine-induced neurotoxicity in PC12 cells via the PI3K/Akt/GSK-3β signaling pathway
Comparison with Similar Compounds
Vinaginsenoside R4 is similar to other minor ginsenosides such as ginsenoside Rh6 and vinaginsenoside R13, which are also isolated from Panax ginseng . These compounds share structural similarities and exhibit comparable biological activities, such as melanogenesis inhibition. this compound is unique in its specific inhibitory effects on melanin biosynthesis and its neuroprotective properties. Other similar compounds include major ginsenosides like Rc, Rg1, Rd, and Rb3, which are more abundant in ginseng but may not have the same specific applications as this compound .
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-6,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O19/c1-21(2)10-9-13-48(8,67-42-38(61)35(58)32(55)26(19-50)63-42)22-11-15-46(6)30(22)23(52)16-28-45(5)14-12-29(44(3,4)40(45)24(53)17-47(28,46)7)65-43-39(36(59)33(56)27(20-51)64-43)66-41-37(60)34(57)31(54)25(18-49)62-41/h10,22-43,49-61H,9,11-20H2,1-8H3/t22-,23+,24-,25+,26+,27+,28+,29-,30-,31+,32+,33+,34-,35-,36-,37+,38+,39+,40-,41-,42-,43-,45+,46+,47+,48-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJAEODBOCLNBU-GYMUUCMZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O19 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
963.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.